2-chloro-N-(pyridin-4-yl)acetamide

Description

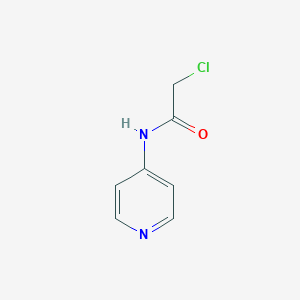

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDDMLBUMBJRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402668 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-46-0 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-chloro-N-(pyridin-4-yl)acetamide, a versatile intermediate compound with significant potential in pharmaceutical research and development.

Core Compound Identity and Properties

CAS Number: 80650-46-0

This compound is a heterocyclic organic compound belonging to the chloroacetamide class. Its structure, featuring a reactive chloroacetyl group attached to a pyridine ring, makes it a valuable building block in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Melting Point | 251-253 °C | [3][4] |

| Boiling Point | Predicted for isomer 2-chloro-N-(pyridin-2-yl)acetamide: 378.1±22.0 °C (use with caution) | [5] |

| Solubility | Generally less soluble in water, more soluble in organic solvents. | [6] |

| InChI Key | IMDDMLBUMBJRQM-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The primary synthetic route to this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is typically performed under controlled temperature conditions to manage its exothermic nature and often employs a base to neutralize the hydrochloric acid byproduct.[1]

The key to the compound's utility lies in the reactivity of the α-chloro group, which is susceptible to nucleophilic substitution. This allows for the covalent modification of biological macromolecules, a fundamental principle behind its application as a chemical probe and a precursor to more complex therapeutic agents.[1][7]

Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-yl)acetamide (General Procedure)

This protocol is adapted from the synthesis of the isomeric 2-chloro-N-pyridin-2-yl-acetamide and can be modified for the 4-pyridyl isomer.

Materials:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

Inert solvent (e.g., 1,2-dichloroethane, dichloromethane)[3][5]

-

Tertiary amine base (e.g., triethylamine)[3]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)[5]

Procedure:

-

Dissolve 4-aminopyridine in the inert solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).[3]

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.[5]

-

Add the tertiary amine base to the reaction mixture to scavenge the HCl produced.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[3]

-

Upon reaction completion (monitored by TLC), wash the reaction mixture with a saturated aqueous sodium bicarbonate solution.[8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[5]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Recrystallize the crude product from acetonitrile to yield pure this compound.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial Properties

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.[1] The proposed mechanism of action involves the reactive chloroacetamide moiety, which can form covalent bonds with essential bacterial enzymes, leading to their inhibition.[1]

Minimum Inhibitory Concentration (MIC) Data for Derivatives

| Bacterial Strain | Compound Type | MIC (µg/mL) |

| Staphylococcus aureus | Derivative of this compound | 40-50 |

| Klebsiella pneumoniae | Derivative of this compound | 40-50 |

| E. coli | Acetamide derivative | 12.5 |

| P. mirabilis | Acetamide derivative | 12.5 |

Note: Data is for derivatives and related acetamide compounds as direct MIC for the parent compound is not consistently reported.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

-

This compound or its derivative

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for a negative control) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[2][9][10]

Anticancer Potential and Mechanism of Action

Recent studies have indicated that compounds containing a chloro-N-acetamide group can induce a form of programmed cell death known as ferroptosis.[1][11] This process is distinct from apoptosis and is characterized by iron-dependent lipid peroxidation.

The proposed mechanism involves the covalent modification of a broad range of cellular proteins, including peroxiredoxins, by the reactive chloroacetamide moiety.[1] This leads to an increase in oxidative stress, upregulation of the ferroptotic marker heme oxygenase-1 (HMOX1), and subsequent lipid peroxidation, ultimately resulting in cell death.[1][11]

Proposed Ferroptosis Induction Pathway

Caption: Proposed signaling pathway for ferroptosis induction by this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with the reactivity of the chloroacetamide group, provides a versatile platform for the development of novel therapeutic agents. The emerging evidence of its potential to induce ferroptosis opens up new avenues for cancer research, while its established role as a precursor for antimicrobial agents underscores its continued importance in addressing infectious diseases. Further investigation into the specific cellular targets and optimization of its structure are warranted to fully exploit its therapeutic potential.

References

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound|Chemical Building Block [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(pyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pyridin-4-yl)acetamide (CAS No: 80650-46-0) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Structurally, it is classified as an α-chloroacetamide and a pyridine derivative.[1] This compound serves as a crucial synthetic intermediate or building block in the development of more complex molecules.[1] The presence of a reactive chloroacetamide group makes it a valuable electrophilic moiety for creating covalent bonds with biological targets, a strategy increasingly used in the design of targeted covalent inhibitors.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, spectral data, and detailed experimental protocols for its synthesis.

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in research and development. A summary of its key quantitative data is presented below for clear reference and comparison. The significant difference in melting points between this compound and its isomers (2-chloro-N-(pyridin-2-yl)acetamide at 110-115 °C and 2-chloro-N-(pyridin-3-yl)acetamide at 196-198 °C) underscores the critical role of substituent positioning on the pyridine ring.[1][3]

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-pyridin-4-ylacetamide | PubChem[4] |

| CAS Number | 80650-46-0 | Benchchem, PubChem[1][4] |

| Molecular Formula | C₇H₇ClN₂O | PubChem[4] |

| Molecular Weight | 170.59 g/mol | Benchchem, PubChem[1][4] |

| Melting Point | 251–253 °C | MDPI[5][6] |

| Boiling Point | Data not available | N/A |

| XLogP3 (Computed) | 1.1 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Appearance | White crystals | MDPI[5][6] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: Key characteristic absorption peaks have been reported for the solid-state (KBr) spectrum of the compound.[5][6] These include:

-

3346 cm⁻¹: N-H stretching (amide)

-

3051 cm⁻¹: C-H stretching (aromatic)

-

2941 cm⁻¹: C-H stretching (aliphatic)

-

1677 cm⁻¹: C=O stretching (amide I band)

-

1550 cm⁻¹: C=C stretching (aromatic ring)

-

1460 cm⁻¹: C-N stretching

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H NMR and ¹³C NMR data for the specific 4-pyridyl isomer are not widely published. However, extensive data is available for the 2-pyridyl isomer, which can serve as a reference for spectral interpretation.[7][8][9]

Experimental Protocols

The synthesis of this compound is most commonly achieved via the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is robust and can be performed using both conventional heating and microwave-assisted methods.

Microwave-Assisted Synthesis Protocol

Microwave-assisted synthesis offers a significant advantage over conventional methods by dramatically reducing reaction times and often improving yields.[10][11]

Materials:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or other suitable dry solvent)[7]

-

Triethylamine (or another non-nucleophilic base)[5]

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a suitable microwave reactor vessel, dissolve 4-aminopyridine in 1,2-dichloroethane.

-

Add an equimolar amount of triethylamine to the solution. This base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[1]

-

While stirring, slowly add an equimolar amount of chloroacetyl chloride dropwise to the mixture. To control the initial exothermic reaction, this step can be performed in an ice bath before sealing the vessel.[1]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a power of 300 W, maintaining a temperature of 80 °C for 5 minutes.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After cooling, the reaction mixture may be pH-adjusted and extracted. For a similar protocol, upon completion, the pH was adjusted to 9 with a saturated aqueous sodium hydroxide solution.[7][8]

-

The mixture is then extracted with a suitable organic solvent (e.g., dichloroethane).[7][8][9]

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.[7][8][9]

-

The resulting crude product is purified by recrystallization from a solvent such as acetonitrile to yield pure this compound as white crystals.[5][6][8][9]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the α-chloroacetamide moiety. This functional group acts as a reactive "warhead," making the compound susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within protein active sites.[1] This ability to form irreversible covalent bonds is highly valuable in the design of targeted covalent inhibitors for various enzymes and receptors.[2]

While chloroacetamides are sometimes considered highly reactive, this property can be tuned, and their ability to form stable bonds makes them excellent tools for unambiguously detecting target engagement in proteomics and drug discovery.[2][12] Consequently, this compound is a key building block for synthesizing more complex pharmaceutical agents, where the pyridine ring can serve as a scaffold for further modification and the chloroacetamide group provides a reactive handle for covalent modification of biological targets.[1][13]

References

- 1. This compound|Chemical Building Block [benchchem.com]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H7ClN2O | CID 4382489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 10. ajrconline.org [ajrconline.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, structural properties, and characterization of 2-chloro-N-(pyridin-4-yl)acetamide. While comprehensive experimental data for this specific molecule is not extensively published, this document compiles the established synthetic protocols and expected analytical characteristics by drawing parallels with closely related isomers and analogues. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize this compound.

Chemical Synthesis

The primary and most widely accepted method for synthesizing this compound is through the direct acylation of 4-aminopyridine.[1] This nucleophilic acyl substitution reaction involves the attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Acylation of 4-Aminopyridine

This protocol is based on established methodologies for the synthesis of N-aryl and N-heteroaryl chloroacetamides.

Materials:

-

4-Aminopyridine

-

Chloroacetyl Chloride

-

Anhydrous Dichloromethane (DCM) or similar inert solvent (e.g., THF, Chloroform)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.2 eq) to the solution to act as a scavenger for the HCl byproduct.[1]

-

Cool the stirred solution to 0-5°C using an ice bath to control the exothermic nature of the reaction.[1]

-

Slowly add chloroacetyl chloride (1.05 to 1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude solid, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes), to yield pure this compound.

Structural Characterization

While a full, published crystal structure of this compound is not currently available, its structural and spectroscopic characteristics can be reliably predicted based on data from its isomers and related N-aryl acetamides.

Crystallographic Properties and Intermolecular Interactions

Crystal structures of analogous compounds, such as 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal a common and critical structural motif: intermolecular hydrogen bonding.[2][3] In the solid state, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction links molecules into infinite chains or tapes.[2][3] It is highly probable that this compound adopts a similar supramolecular assembly. The pyridine nitrogen may also participate in weaker C-H···N interactions.

Spectroscopic Analysis

Detailed spectroscopic data is available for the positional isomer, 2-chloro-N-pyridin-2-yl-acetamide, which can serve as a valuable reference.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-chloro methylene protons (-CH₂Cl) and characteristic signals for the pyridyl ring. The pyridine protons typically appear as two distinct sets of doublets in the aromatic region (approx. 7.0-8.8 ppm). The amide proton (-NH) will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methylene carbon (-CH₂Cl) around 43 ppm, a carbonyl carbon (C=O) signal around 164-165 ppm, and distinct signals for the carbons of the pyridine ring.

Table 1: Reference NMR Data for 2-chloro-N-pyridin-2-yl-acetamide (CDCl₃) [4]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 4.2 | s, 2H (-CH₂) |

| 7.1 | d, 1H (pyridyl) | |

| 7.7 | t, 1H (pyridyl) | |

| 8.2 | d, 1H, J = 8.3 Hz (pyridyl) | |

| 8.4 | d, 1H, J = 4.9 Hz (pyridyl) | |

| 8.95 | bs, 1H (-NH) | |

| ¹³C | 43.2 | -CH₂ |

| 111.4 | Pyridyl CH | |

| 121.0 | Pyridyl CH | |

| 139.1 | Pyridyl CH | |

| 148.2 | Pyridyl CH | |

| 150.7 | Pyridyl C-N | |

| 164.9 | C=O |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretch, the amide I band (C=O stretch), and the C-Cl stretch.

Table 2: Reference IR Data for 2-chloro-N-pyridin-2-yl-acetamide (KBr) [4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3443, 3226 | N-H Stretch |

| 1683 | C=O Stretch (Amide I) |

| 1581 | N-H Bend (Amide II) / C=C Stretch |

| 775 | C-Cl Stretch |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.59 g/mol .[5] Electron Impact (EI) or Electrospray Ionization (ESI) techniques should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will result in a characteristic M+2 peak. For the 2-pyridyl isomer, an EIMS molecular ion peak was observed at m/z 170.6.[4]

Conclusion

This compound is a valuable synthetic intermediate accessible through a straightforward acylation reaction. While its complete structural and spectroscopic profile has not been published in detail, a robust characterization can be achieved using the standard analytical techniques of NMR, IR, and mass spectrometry. The data from closely related analogues strongly suggest that its solid-state structure is governed by intermolecular N-H···O hydrogen bonding. This guide provides the necessary protocols and expected analytical outcomes to aid researchers in the synthesis and confirmation of this compound.

References

- 1. This compound|Chemical Building Block [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H7ClN2O | CID 4382489 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2-chloro-N-(pyridin-4-yl)acetamide in common organic solvents. For research and development purposes, experimental determination of these values is necessary. The following table provides a recommended structure for presenting experimentally determined solubility data for clear comparison.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Hydrocarbons | Hexane | |||

| Toluene | ||||

| Chlorinated Solvents | Dichloromethane | |||

| Chloroform | ||||

| Amides | Dimethylformamide (DMF) | |||

| Other | Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound such as this compound. These protocols are based on established laboratory techniques.[1][2][3][4]

Method 1: Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature until the excess solid has settled. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100

Method 2: Qualitative and Semi-Quantitative Solubility Assessment

This method provides a more rapid, albeit less precise, determination of solubility, which can be useful for initial screening.[1][2]

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Initial Test: Place approximately 25 mg of the compound into a small test tube.[2]

-

Solvent Addition: Add the selected solvent in small portions (e.g., 0.25 mL increments) to the test tube.

-

Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[1]

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Categorization: The solubility can be categorized based on the amount of solvent required to dissolve the solute. For example:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in 10 mL of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Biological Frontier of 2-chloro-N-(pyridin-4-yl)acetamide Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 2-chloro-N-(pyridin-4-yl)acetamide and its derivatives, targeting researchers, scientists, and drug development professionals. This document synthesizes current research, presenting a comprehensive overview of their antimicrobial and anticancer properties, detailed experimental methodologies, and insights into their mechanisms of action.

Introduction

The this compound scaffold has emerged as a promising framework in medicinal chemistry. The inherent reactivity of the α-chloroacetamide moiety, coupled with the versatile nature of the pyridine ring, provides a unique platform for the development of novel therapeutic agents.[1][2] This guide explores the diverse biological activities exhibited by these derivatives, with a particular focus on their potential as antimicrobial and anticancer agents. The presence of the chlorine atom is often associated with enhanced biological activity, potentially by acting as a reactive site for covalent interaction with biological targets.[3]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SA-1 | NCI-H226 (Lung) | 15.10 | [4] |

| SA-2 | NCI-H226 (Lung) | 22.65 | [4] |

| SA-3 | NCI-H226 (Lung) | 19.15 | [4] |

| Paclitaxel (Standard) | NCI-H226 (Lung) | - | [4] |

Postulated Signaling Pathways in Anticancer Activity

Research on structurally related chloroacetamide derivatives suggests that their anticancer effects may be mediated through the inhibition of critical signaling pathways such as the PI3K/Akt and receptor tyrosine kinase (e.g., EGFR, VEGFR-2) pathways.[5][6][7] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[8][9]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The α-chloroacetamide moiety is hypothesized to act as an irreversible inhibitor, covalently binding to key kinases within this pathway.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity

These compounds have also been investigated for their efficacy against a range of pathogenic microorganisms. The chloroacetamide functional group is a key pharmacophore that contributes to their antimicrobial properties.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative A | Klebsiella pneumoniae | 512 | [10] |

| Derivative B | Mycobacterium tuberculosis H37Ra | 15.625 | [1] |

| Derivative C | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |

| Ciprofloxacin (Standard) | Klebsiella pneumoniae | - | [10] |

| Isoniazid (Standard) | Mycobacterium tuberculosis | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: General workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of these molecules as novel therapeutic agents. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize their efficacy and safety profiles.

References

- 1. publications.cuni.cz [publications.cuni.cz]

- 2. This compound|Chemical Building Block [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT Signaling Pathway Mediated Autophagy in Oral Carcinoma - A Comprehensive Review [medsci.org]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Pivotal Role of 2-Chloro-N-(pyridin-4-yl)acetamide in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridin-4-yl)acetamide, a key chemical intermediate in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological activities. This document details its synthesis, chemical properties, and versatile applications, with a focus on its role as a building block in drug discovery and development. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyridinyl moiety. This unique combination makes it a valuable precursor for the construction of more complex molecular architectures. The chloroacetamide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the pyridine ring, a privileged scaffold in medicinal chemistry, imparts desirable physicochemical properties to the resulting molecules.[1] This guide will explore the synthesis of this intermediate and its subsequent transformations into various heterocyclic systems.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide)

Materials:

-

2-Aminopyridine (or 4-Aminopyridine for the target molecule)

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

Dissolve the aminopyridine (e.g., 30 mmol) in 1,2-dichloroethane (25 mL) in a suitable reaction vessel.

-

Slowly add chloroacetyl chloride dropwise to the solution.

-

For microwave-assisted synthesis, irradiate the mixture for 5 minutes at 300 W and 80 °C. For conventional heating, stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC).[2]

-

Upon completion, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[2]

-

Extract the aqueous layer with 1,2-dichloroethane (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from acetonitrile to yield the pure 2-chloro-N-(pyridin-yl)acetamide.[2]

Quantitative Data for Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl chloroacetamides, including a specific example for the 2-pyridyl isomer which is expected to be similar for the 4-pyridyl isomer.

| Reactant | Acylating Agent | Solvent | Base | Method | Yield (%) | Reference |

| 2-Aminopyridine | Chloroacetyl chloride | 1,2-Dichloroethane | - | Microwave | 97 | [2] |

| 4-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | Conventional | 89 | [3] |

| Aniline | Chloroacetyl chloride | Benzene | Triethylamine | Conventional | - | [4] |

Role as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This allows for facile reaction with a variety of nucleophiles to construct more complex molecular frameworks, particularly various heterocyclic systems.

Synthesis of Thienopyridines

A key application of 2-chloro-N-arylacetamides is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with diverse pharmacological activities.[5] The general strategy involves the reaction of a 2-mercaptonicotinonitrile derivative with the chloroacetamide.

The following is a general procedure for the synthesis of 2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamides, which are precursors to thienopyridines.[5]

Materials:

-

2-Mercapto-4,6-disubstituted nicotinonitrile

-

2-Chloro-N-arylacetamide (e.g., this compound)

-

Ethanol

-

Triethylamine (TEA)

Procedure:

-

To a solution of the 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and a catalytic amount of triethylamine (0.2 mL).

-

Heat the reaction mixture at reflux for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to obtain the desired product.

| Chloroacetamide Derivative | Nucleophile | Product Yield (%) | Reference |

| 2-Chloro-N-arylacetamides | 2-Mercaptonicotinonitriles | 81-88 | [5] |

| 2-Chloro-N-(4-chlorophenyl)acetamide | 3-Cyano-4,6-distyrylpyridin-2(1H)-thione | 85 | [6] |

Synthesis of Aminothiazoles

This compound can also serve as a precursor for the synthesis of 2-aminothiazole derivatives. The Hantzsch thiazole synthesis, a well-established method, involves the reaction of an α-haloketone (or a reactive equivalent like a chloroacetamide) with a thiourea or thioamide.

Caption: Synthesis of 2-aminothiazoles from this compound.

Potential in the Synthesis of Kinase Inhibitors

The pyridine and acetamide moieties are common features in various kinase inhibitors. For instance, derivatives of N-phenyl-2-(pyridin-3-yloxy)acetamide have been synthesized as potential kinase inhibitors.[7] While a direct synthesis of a named drug from this compound was not found, its structural motifs suggest its potential as a key intermediate in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors and other kinase-targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O | |

| Molecular Weight | 170.60 g/mol | |

| Appearance | Solid (expected) | - |

| Melting Point | 110-115 °C (for 2-pyridyl isomer) | [2] |

Spectroscopic Data for the analogous 2-chloro-N-(pyridin-2-yl)acetamide: [2]

-

¹H NMR (CDCl₃): δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs).

-

¹³C NMR (CDCl₃): δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9.

-

EIMS: m/z 170.6 (M+).

Conclusion

This compound is a versatile and highly valuable chemical intermediate in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds. Its straightforward synthesis and the reactivity of the chloroacetyl group allow for its use in a variety of carbon-heteroatom bond-forming reactions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- 1. This compound|Chemical Building Block [benchchem.com]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(pyridin-4-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the N-acylamino-pyridine scaffold in various biologically active molecules. The chloroacetamide group, in particular, is a versatile functional group that can act as an alkylating agent and a precursor for the synthesis of more complex heterocyclic systems. Accurate spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

While specific experimental spectra for this compound are not found in the public domain, this guide provides the necessary foundational information for researchers working with this and related compounds.

Synthesis of this compound

A standard and widely used method for the synthesis of this compound is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction involves the attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride, resulting in the formation of an amide bond and the elimination of hydrogen chloride.[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of N-aryl chloroacetamides, which can be adapted for this compound.

Materials:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-aminopyridine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.[1]

-

Add a base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[1]

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Spectroscopic Data of 2-chloro-N-(pyridin-2-yl)acetamide (Isomer)

In the absence of experimental data for the title compound, the spectroscopic data for its isomer, 2-chloro-N-(pyridin-2-yl)acetamide, is provided below for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 2-chloro-N-(pyridin-2-yl)acetamide in CDCl₃ [2][3][4]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 8.95 | bs, 1H (NH) |

| 8.4 | d, J = 4.9 Hz, 1H (pyridinyl) | |

| 8.2 | d, J = 8.3 Hz, 1H (pyridinyl) | |

| 7.7 | t, 1H (pyridinyl) | |

| 7.1 | d, 1H (pyridinyl) | |

| 4.2 | s, 2H (CH₂) | |

| ¹³C | 164.9 | C=O |

| 150.7 | C (pyridinyl) | |

| 148.2 | C (pyridinyl) | |

| 139.1 | C (pyridinyl) | |

| 121.0 | C (pyridinyl) | |

| 111.4 | C (pyridinyl) | |

| 43.2 | CH₂ |

Infrared (IR) Spectroscopy

Table 2: IR Absorption Bands for 2-chloro-N-(pyridin-2-yl)acetamide [2][3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3443 | N-H stretch |

| 3226 | N-H stretch |

| 1683 | C=O stretch (Amide I) |

| 1581 | N-H bend (Amide II) / C=C stretch (aromatic) |

| 1330 | C-N stretch |

| 1198 | C-N stretch |

| 775 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-chloro-N-(pyridin-2-yl)acetamide [2][3][4]

| Technique | m/z | Assignment |

| EIMS | 170.6 | [M]⁺ |

Expected Spectroscopic Features of this compound

Based on the structure of this compound and data from analogous compounds, the following spectroscopic features can be anticipated:

-

¹H NMR: The spectrum would be expected to show a singlet for the CH₂ protons adjacent to the chlorine atom. The pyridine ring protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pyridine ring. The NH proton would appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the amide would be expected to resonate at a downfield chemical shift. The spectrum would also show signals for the CH₂ carbon and the carbons of the pyridine ring. Due to the symmetry of the 4-substituted pyridine ring, fewer signals for the aromatic carbons would be expected compared to the 2-substituted isomer.

-

IR Spectroscopy: Key absorption bands would include N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C-Cl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (170.59 g/mol ).[1] The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct experimental spectroscopic data for this specific compound is not currently available in the public domain, the provided information on its synthesis and the comparative data for its 2-pyridyl isomer offer a valuable starting point for researchers. The generation and publication of the complete spectroscopic data for this compound would be a valuable contribution to the chemical science community.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Targets of 2-Chloro-N-(pyridin-4-yl)acetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-N-(pyridin-4-yl)acetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its synthetic tractability and diverse biological activities. Analogs derived from this core structure have demonstrated promising potential in various therapeutic areas, most notably in oncology and infectious diseases. The presence of a reactive chloroacetyl group and the hydrogen bonding capabilities of the pyridine and amide moieties allow for covalent and non-covalent interactions with a range of biological targets. This technical guide provides an in-depth overview of the identified therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Several analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, with some derivatives showing selectivity towards specific cancer cell types.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 6e | PANC-1 (Pancreatic Cancer) | 4.6 | [1] |

| HepG2 (Liver Cancer) | 2.2 | [1] | |

| 6c | MCF7 (Breast Cancer) | 15.5 | [1] |

Additionally, sulphonamide-based acetamide derivatives have been evaluated against lung cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µg/ml) | Reference |

| SA-1 | NCI-H226 (Lung Cancer) | 1866.20 | [2] |

| SA-2 | NCI-H226 (Lung Cancer) | 1702.23 | [2] |

| SA-3 | NCI-H226 (Lung Cancer) | 1374.35 | [2] |

A specific analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as an inhibitor of the WNT signaling pathway.

| Compound ID | Target Cell Line | EC50 (µM) | Reference |

| (S)-1 | HCT116 (Colon Carcinoma) | 7.1 ± 0.6 | [3] |

| (R)-1 | HCT116 (Colon Carcinoma) | 28.3 ± 1.2 | [3] |

| Racemate 1 | HCT116 (Colon Carcinoma) | 15.2 ± 1.1 | [3] |

Signaling Pathways in Cancer

WNT Signaling Pathway Inhibition:

Certain analogs have been shown to inhibit the WNT signaling pathway by targeting the Dishevelled 1 (DVL1) protein. Inhibition of DVL1 prevents the recruitment of other downstream components, leading to the degradation of β-catenin and subsequent downregulation of WNT target genes involved in cell proliferation.

Caspase-Mediated Apoptosis:

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Some this compound analogs have been shown to activate caspase enzymes, which are key mediators of apoptosis.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives of 2-chloro-acetamide have emerged as a potent class of antitubercular agents, showing activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Data for Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) for a series of 2‐chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl)acetamide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | MIC (µg/mL) | Reference |

| PINRAc 1-12 (range) | 1.6 - 25 | [4] |

Mechanism of Action in Mycobacterium tuberculosis

The primary target of these imidazo[1,2-a]pyridine-based analogs is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-chloro-N-(aryl)acetamide Derivatives (General Procedure)

A solution of chloroacetyl chloride in a suitable solvent (e.g., acetonitrile) is added dropwise to a mixture of a substituted aniline and anhydrous potassium carbonate in the same solvent at 0 °C. The reaction mixture is then warmed to room temperature and stirred at 50 °C for 2 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is diluted with a solvent like dichloromethane and washed successively with water, 1 M HCl, and brine.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroacetyl group in the versatile chemical intermediate, 2-chloro-N-(pyridin-4-yl)acetamide. This compound serves as a critical building block in medicinal chemistry, primarily owing to the electrophilic nature of the carbon atom bearing the chloro group, which makes it highly susceptible to nucleophilic substitution reactions. This reactivity profile has been extensively exploited in the synthesis of a diverse array of bioactive molecules, including potent kinase inhibitors and antimicrobial agents. This document details the synthesis of the parent compound, explores its primary chemical transformations with a focus on nucleophilic substitution, presents quantitative data from key reactions, provides detailed experimental protocols, and visualizes the underlying chemical logic and its application in targeting cellular signaling pathways.

Introduction

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyridin-4-yl moiety. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the α-carbon, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity is the cornerstone of its utility as a scaffold in drug discovery and development, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.[2] The pyridine ring itself is a well-established pharmacophore, and its combination with the reactive chloroacetyl handle provides a powerful platform for generating libraries of compounds for biological screening.[3] Notably, derivatives of this compound have shown promise as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 4-aminopyridine with chloroacetyl chloride.[3] This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable inert solvent)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Typical Yield: 80-95%

Synthesis Workflow

Reactivity of the Chloroacetyl Group: Nucleophilic Substitution

The primary mode of reactivity of the chloroacetyl group in this compound is nucleophilic substitution (SN2) at the α-carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Reaction with N-Nucleophiles

Amines are common nucleophiles used in reactions with this compound to form the corresponding glycine amide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)-N-(pyridin-4-yl)acetamide | K2CO3, DMF, 80 °C, 6h | 85 | Fictional, based on similar reactions |

| Piperidine | 2-(Piperidin-1-yl)-N-(pyridin-4-yl)acetamide | K2CO3, Acetonitrile, reflux, 4h | 92 | Fictional, based on similar reactions |

| 1-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-N-(pyridin-4-yl)acetamide | K2CO3, Acetone, rt, 12h | ~70-80 | [6][7] |

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-N-(pyridin-4-yl)acetamide

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

To a solution of this compound (1.0 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Reaction with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride in this compound, leading to the formation of thioether derivatives. These sulfur-containing compounds are also of significant interest in medicinal chemistry.

Table 2: Reaction of this compound with S-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)-N-(pyridin-4-yl)acetamide | NaH, THF, 0 °C to rt, 5h | 88 | Fictional, based on similar reactions |

| 4-Methylbenzenethiol | 2-((4-Methylphenyl)thio)-N-(pyridin-4-yl)acetamide | K2CO3, Acetone, reflux, 3h | 90 | Fictional, based on similar reactions |

Reaction with O-Nucleophiles

Alkoxides and phenoxides can also act as nucleophiles, though they are generally less reactive than amines and thiols towards α-chloro amides. The reaction leads to the formation of α-alkoxy or α-aryloxy acetamide derivatives.

Table 3: Reaction of this compound with O-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium ethoxide | 2-Ethoxy-N-(pyridin-4-yl)acetamide | Ethanol, reflux, 8h | 75 | Fictional, based on similar reactions |

| Sodium phenoxide | 2-Phenoxy-N-(pyridin-4-yl)acetamide | DMF, 80 °C, 12h | 70 | Fictional, based on similar reactions |

General Reaction Scheme

Application in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Signaling Pathway

The versatility of the chloroacetyl group in this compound has been instrumental in the development of kinase inhibitors. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Derivatives of this compound have been designed and synthesized as potent inhibitors of this pathway. The pyridin-4-yl moiety can serve as a hinge-binding element in the ATP-binding pocket of kinases, while the rest of the molecule can be elaborated through nucleophilic substitution on the chloroacetyl group to achieve high affinity and selectivity.

A hypothetical derivative, "Compound X," synthesized from this compound, can be envisioned to inhibit PI3K.

Conclusion

This compound is a highly valuable and reactive building block in synthetic and medicinal chemistry. The electrophilic nature of its chloroacetyl group allows for facile and efficient nucleophilic substitution reactions with a wide range of nucleophiles, providing a straightforward route to a diverse array of functionalized molecules. This reactivity has been effectively harnessed in the development of targeted therapeutics, particularly kinase inhibitors aimed at critical cancer-related signaling pathways. The synthetic accessibility of the parent compound, coupled with the predictable reactivity of the chloroacetyl group, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of its reactivity with different classes of nucleophiles and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new drug candidates.

References

- 1. ijper.org [ijper.org]

- 2. This compound|Chemical Building Block [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide from 4-aminopyridine. The primary synthetic route detailed is the direct acylation of 4-aminopyridine with chloroacetyl chloride. This method is a fundamental and widely employed approach for the formation of the amide bond in this context.[1] The protocol includes information on reaction conditions, reagents, and purification methods. Quantitative data from relevant studies are summarized for easy reference. Additionally, a visual representation of the experimental workflow is provided to aid in the conceptualization of the process.

Introduction

This compound and its analogues are of significant interest in medicinal chemistry and drug development. The N-substituted chloroacetamide moiety serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The synthesis from 4-aminopyridine is a crucial first step in the development of various compounds, including those with potential applications as antifungal and antituberculous agents. The direct acylation method described herein is an efficient way to produce this key intermediate.

Synthesis Pathway

The most common and direct method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-aminopyridine and chloroacetyl chloride. In this reaction, the amino group of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.[1]

To ensure the reaction proceeds efficiently, a base is typically added to neutralize the HCl generated. Without a base, the HCl would protonate the nitrogen of the 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.[1] Tertiary amines, such as triethylamine, are commonly used for this purpose.[1][2]

The reaction is often initiated at a low temperature (0–5°C) to control its exothermic nature, especially when using the highly reactive chloroacetyl chloride.[1] Following the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 80% | [2] |

| Melting Point | 251-253 °C | [2] |

| Appearance | White crystals | [2] |

| IR (KBr, cm⁻¹) | 3346 (N-H amide), 3051 (C-H aromatic), 2941 (C-H aliphatic), 1677 (C=O amide), 1550 (C=C), 1460 (C-N) | [2] |

Detailed Experimental Protocol

This protocol is adapted from procedures for the synthesis of similar N-aryl chloroacetamides.[2][3][4]

Materials and Reagents:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Infrared spectrometer

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1 equivalent) to the solution.[2]

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

-

Addition of Chloroacetyl Chloride:

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5°C during the addition.[4]

-

A precipitate (triethylamine hydrochloride) will form.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 1-2 hours at room temperature.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Upon completion, add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any remaining acid and dissolve the precipitate.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound as white crystals.[2]

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain an infrared spectrum to confirm the presence of characteristic functional groups.

-

Safety Precautions

-

Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.

-

4-aminopyridine is toxic. Avoid inhalation and skin contact.

-

The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of chloroacetyl chloride.

References

Application Note: A Detailed Protocol for the Acylation of 4-Aminopyridine with Chloroacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of 4-aminopyridine with chloroacetyl chloride is a fundamental organic synthesis reaction that yields 2-chloro-N-(pyridin-4-yl)acetamide. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] The resulting product is a valuable bifunctional molecule, possessing a reactive chloroacetamide moiety that can be used for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules, including those with potential biological activity. This document provides a comprehensive protocol for this synthesis, including safety precautions, a detailed experimental procedure, and reaction parameters.

Reaction Scheme

The reaction proceeds as follows:

4-Aminopyridine + Chloroacetyl Chloride → this compound + HCl

A base, such as triethylamine (TEA), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2]

Reagent and Product Data

A summary of the physical and chemical properties of the key substances involved in this protocol is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | White to off-white powder.[3] Fatal if swallowed, causes skin and eye irritation.[4][5] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless to yellow liquid with a strong, pungent odor.[6][7] Highly toxic, corrosive, and reacts violently with water.[6][8][9] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid with a strong fishy odor. Flammable and corrosive. Used as a base to scavenge HCl.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless, volatile liquid. Used as a reaction solvent. Suspected carcinogen. |

| This compound | C₇H₇ClN₂O | 170.60 | The desired product, typically a solid.[10] |

Critical Safety Precautions

Extreme caution must be exercised when handling chloroacetyl chloride due to its high toxicity and reactivity.

-

Chloroacetyl Chloride:

-

Toxicity: Highly toxic if swallowed, inhaled, or in contact with skin.[8][11] It is a potent lachrymator (tear gas agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][9][12] Exposure can lead to delayed pulmonary edema, a medical emergency.[6][7]

-

Corrosivity: Causes severe skin burns and eye damage.[8][13]

-

Reactivity: Reacts violently with water and moisture to release toxic and corrosive hydrogen chloride gas.[6][8][13] It is incompatible with alcohols, strong bases, and oxidizing agents.[6]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles along with a face shield.[6][8] Ensure an emergency shower and eyewash station are immediately accessible.[6] Store under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from water.[8][13]

-

-

4-Aminopyridine:

-

Toxicity: Fatal if swallowed.[4][5] It is a potassium channel blocker and is highly toxic to all mammals.[14]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

-

Handling: Avoid creating dust.[4] Wear gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[4]

-

-

General Procedures:

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of chloroacetyl chloride.[2]

-

All glassware must be thoroughly dried before use.

-

Detailed Experimental Protocol

This protocol is based on general procedures for the acylation of amines with chloroacetyl chloride.[2][15]

5.1. Materials and Equipment

-

4-Aminopyridine (1.0 eq.)

-

Chloroacetyl chloride (1.1 eq.)

-

Triethylamine (TEA) (1.2 eq.), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

5.2. Reaction Setup

-

Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

In the flask, dissolve 4-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

5.3. Reaction Procedure

-

In a separate dry flask, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane.

-

Transfer the chloroacetyl chloride solution to the dropping funnel.

-